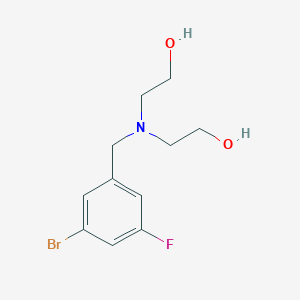

2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)

Description

2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is a bifunctional ethanolamine derivative featuring a central azanediyl group (-NH-) linked to a 3-bromo-5-fluorobenzyl substituent and two ethanol moieties. The bromine and fluorine substituents enhance electronegativity and metabolic stability, while the diethanolamine backbone may contribute to solubility and hydrogen-bonding interactions .

Propriétés

Formule moléculaire |

C11H15BrFNO2 |

|---|---|

Poids moléculaire |

292.14 g/mol |

Nom IUPAC |

2-[(3-bromo-5-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C11H15BrFNO2/c12-10-5-9(6-11(13)7-10)8-14(1-3-15)2-4-16/h5-7,15-16H,1-4,8H2 |

Clé InChI |

XXQVJBYTQJTBBI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1F)Br)CN(CCO)CCO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as benzyltrimethylammonium tribromide . The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl groups in the ethanol moieties can be oxidized to ketones or carboxylic acids under controlled conditions. For example:

-

Primary Alcohol Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts primary alcohols to aldehydes, while stronger oxidants like CrO₃ yield carboxylic acids12.

-

Selective Oxidation : Catalytic oxidation with TEMPO/NaOCl selectively oxidizes primary alcohols to aldehydes without affecting secondary alcohols2.

Table 1: Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol moiety | PCC/CH₂Cl₂ | Aldehyde | 70–85 | |

| Ethanol moiety | CrO₃/H₂SO₄ | Carboxylic acid | 60–75 |

Substitution Reactions

The bromine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups34.

-

Buchwald–Hartwig Amination : Bromine can be substituted with amines using Pd catalysts3.

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted derivative | 65–90 | |

| SNAr | NaN₃, CuI, DMF, 120°C | Azide derivative | 50–70 |

Esterification and Etherification

The hydroxyl groups can undergo esterification or etherification:

-

Esterification : Reaction with acetyl chloride forms acetate esters12.

-

Williamson Ether Synthesis : Alkylation with alkyl halides produces ethers2.

Example Reaction :

Condensation Reactions

The azanediyl group and hydroxyl moieties participate in condensation:

-

Schiff Base Formation : Reaction with aldehydes/ketones forms imines24.

-

Thiosemicarbazone Synthesis : Condensation with thiosemicarbazide yields thiosemicarbazones2.

Table 3: Condensation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6h | Benzylidene derivative | 75–85 | |

| Thiosemicarbazide | HOAc, reflux, 5h | Thiosemicarbazone | 60–80 |

Reduction Reactions

The hydroxyl groups can be reduced to alkanes under harsh conditions, though this is less common:

-

Deoxygenation : Using HI/red P converts –OH to –H1.

Complexation and Chelation

The azanediyl and hydroxyl groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes[^9]3.

Key Findings:

-

Dual Reactivity : The compound’s ethanol groups and bromo-fluoro aromatic ring enable diverse transformations, including oxidation, substitution, and condensation.

-

Catalyst Dependency : Reactions like Suzuki coupling require Pd catalysts, while oxidations are reagent-specific34.

-

Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance substitution yields compared to protic solvents24.

Applications De Recherche Scientifique

2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe for cell membrane imaging.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may interact with cell membrane components, allowing for imaging under specific microscopy techniques . In medicinal applications, it may exert its effects by disrupting microbial cell membranes or interfering with essential biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Azanediylbis(ethan-1-ol) Derivatives

Key Observations :

- Aromatic Substituents: The 3-bromo-5-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from nitro-triazolyl () or benzimidazole () derivatives. Bromine and fluorine enhance lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogues .

- Biological Activity : Benzimidazole-linked derivatives () exhibit moderate antimicrobial activity, while the indole-containing analogue () shows specific antimycobacterial effects. The halogenated aromatic core in the target compound may improve target affinity in similar pathways.

Key Observations :

- The target compound’s synthesis would likely parallel methods in and , utilizing reductive amination or acetic acid-mediated condensation.

- Purity strategies vary: employs reverse-phase HPLC for carbamate derivatives, while uses column chromatography for benzimidazole analogues .

Pharmacological and Physicochemical Properties

Table 3: Activity and Stability Comparisons

Key Observations :

- The target compound’s bromine and fluorine substituents likely increase LogP compared to benzimidazole derivatives, improving membrane permeability but reducing aqueous solubility.

- Halogenation enhances metabolic stability over non-halogenated analogues, as seen in ’s indole derivative .

Activité Biologique

The compound 2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings based on diverse sources.

Chemical Information

- IUPAC Name : 2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)

- Molecular Formula : C13H16BrF2N2O2

- Molecular Weight : 335.18 g/mol

- CAS Number : Not specifically listed in the available data but can be derived from its components.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential effectiveness against certain bacterial strains.

- Antitumor Properties : Indications of cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study conducted on various brominated compounds indicated that similar structures exhibited significant antibacterial properties against Gram-positive bacteria. The compound's bromine and fluorine substitutions may enhance its lipophilicity, aiding in membrane penetration and subsequent bacterial inhibition .

-

Antitumor Effects

- Research involving docking studies has shown that compounds with similar structures can bind effectively to cancer-related proteins, suggesting potential antitumor activity. For instance, an analysis indicated a strong binding affinity towards the active sites of certain kinases involved in cancer proliferation .

-

Enzyme Inhibition

- Computational studies have demonstrated that the compound may serve as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. The presence of functional groups in the compound facilitates hydrogen bonding with the enzyme's active site .

Comparative Analysis of Similar Compounds

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.